

# ASTX727: A Comparative Analysis of its Impact on Hematological Malignancies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **MDOLL-0229**

Cat. No.: **B15568676**

[Get Quote](#)

ASTX727, an oral fixed-dose combination of the hypomethylating agent decitabine and the cytidine deaminase inhibitor cedazuridine, has emerged as a significant therapeutic advancement in the management of various hematological cancers.<sup>[1][2]</sup> Marketed as Inqovi®, this formulation provides a convenient oral alternative to intravenously administered decitabine, offering comparable efficacy and safety profiles.<sup>[3][4][5]</sup> This guide provides a comparative analysis of ASTX727's impact on different cancer types, supported by experimental data from pivotal clinical trials.

## Mechanism of Action

ASTX727's therapeutic effect is driven by decitabine, a DNA methyltransferase (DNMT) inhibitor.<sup>[2][6]</sup> Decitabine incorporates into DNA and inhibits DNMTs, leading to hypomethylation of DNA and subsequent re-expression of tumor suppressor genes that control cellular differentiation and proliferation.<sup>[7][8]</sup> Cedazuridine is a novel inhibitor of cytidine deaminase, an enzyme that degrades decitabine in the gut and liver, thereby increasing the oral bioavailability and systemic exposure of decitabine.<sup>[2][7]</sup> This combination allows for oral administration of decitabine with pharmacokinetic exposure equivalent to that of intravenous (IV) decitabine.<sup>[3][9]</sup>



[Click to download full resolution via product page](#)

**Caption:** Mechanism of Action of ASTX727.

## Comparative Efficacy in Different Cancer Types

ASTX727 has demonstrated significant clinical activity in myelodysplastic syndromes (MDS), chronic myelomonocytic leukemia (CMML), and acute myeloid leukemia (AML).

| Cancer Type                             | Study                                                           | Key Efficacy Endpoints                 | Results                            |
|-----------------------------------------|-----------------------------------------------------------------|----------------------------------------|------------------------------------|
| MDS & CMML                              | ASCERTAIN (NCT03306264)                                         | Oral vs. IV Decitabine 5-day AUC Ratio | 98.93% (90% CI, 92.66%-105.60%)[3] |
| Overall Response Rate (ORR)             | 62%[10]                                                         |                                        |                                    |
| Median Overall Survival (OS)            | 31.7 months[10]                                                 |                                        |                                    |
| ASTX727-01-B (NCT02103478)              | Complete Response (CR) Rate                                     | 18% (95% CI: 10, 28)<br>[11][12]       |                                    |
| Median Duration of CR                   | 8.7 months[11][12]                                              |                                        |                                    |
| Transfusion Independence (RBC/Platelet) | 49% of previously dependent patients became independent[12][13] |                                        |                                    |
| AML                                     | Phase 3 (ASCERTAIN AML)                                         | Oral vs. IV Decitabine 5-day AUC Ratio | 99.64% (90% CI: 91.23-108.8%)[14]  |
| Median Overall Survival (OS)            | 8.9 months[14][15]                                              |                                        |                                    |
| Phase 2 (NCT04746235) - with Venetoclax | Complete Response (CR) Rate                                     | 27%[16]                                |                                    |
| CR with incomplete count recovery (CRi) | 24%[16]                                                         |                                        |                                    |

## Comparison with Intravenous Decitabine

The pivotal ASCERTAIN trial was a phase 3, randomized, open-label, crossover study that established the pharmacokinetic equivalence of oral ASTX727 to IV decitabine in patients with MDS and CMML.[2][3] The study met its primary endpoint, demonstrating that the total 5-day drug exposure of oral ASTX727 was equivalent to that of IV decitabine.[5][9] The safety profiles of both oral and IV formulations were also similar, with the most common grade 3 or higher adverse events being thrombocytopenia, neutropenia, and anemia.[3][17]

A similar phase 3 study in adult AML patients who were not candidates for standard induction chemotherapy also demonstrated equivalent decitabine exposure between oral ASTX727 and IV decitabine.[14][18]

## Experimental Protocols

### ASCERTAIN Study (NCT03306264)

- Study Design: A multicenter, randomized, open-label, 2-period, 2-sequence crossover study.
- Patient Population: Adults with myelodysplastic syndromes (MDS) or chronic myelomonocytic leukemia (CMML) who were candidates for IV decitabine.[5]
- Treatment Regimen:
  - Patients were randomized 1:1 to two sequences.[11]
  - Sequence A: Oral ASTX727 (35 mg decitabine/100 mg cedazuridine) once daily for 5 days in Cycle 1, followed by IV decitabine (20 mg/m<sup>2</sup>) once daily for 5 days in Cycle 2.[11][19]
  - Sequence B: IV decitabine in Cycle 1, followed by oral ASTX727 in Cycle 2.[11][19]
  - Each cycle was 28 days.[11][19]
  - From Cycle 3 onwards, all patients received oral ASTX727.[11][19]
- Primary Objective: To establish decitabine Area Under the Curve (AUC) equivalence of 5-day dosing between oral ASTX727 and IV decitabine.

- Key Assessments:

- Pharmacokinetics (PK): Serial blood draws for PK measurements were taken on specific days in Cycles 1 and 2.[\[19\]](#)
- Efficacy: Response was assessed by bone marrow aspirate or biopsy at screening and at specified cycles.
- Safety: Adverse events were monitored throughout the study.



[Click to download full resolution via product page](#)

**Caption:** ASCERTAIN Clinical Trial Workflow.

## Conclusion

ASTX727 represents a significant advancement in the treatment of MDS, CMML, and AML by providing an oral therapeutic option with equivalent efficacy and a similar safety profile to intravenous decitabine.<sup>[14][17]</sup> This oral formulation reduces the burden of treatment for

patients by eliminating the need for frequent clinic visits for IV infusions, potentially improving quality of life.<sup>[4][5]</sup> Ongoing and future studies will likely continue to expand the role of ASTX727 in the management of these and other hematological malignancies.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Decitabine/Cedazuridine: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Decitabine and Cedazuridine (ASTX727) (Hematological Malignancies) – Astex [astx.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Oral cedazuridine/decitabine offers comparable efficacy and safety to IV decitabine in MDS and CMML, with enhanced QoL opportunities [mds-hub.com]
- 5. Astex and Otsuka Announce Results of the Phase 3 ASCERTAIN Study of the Novel Oral Cedazuridine/Decitabine Fixed-Dose Combination (ASTX727) in Patients with Myelodysplastic Syndromes (MDS) or Chronic Myelomonocytic Leukemia (CMML) - BioSpace [biospace.com]
- 6. The history of oral decitabine/cedazuridine and its potential role in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decitabine and Cedazuridine Monograph for Professionals - Drugs.com [drugs.com]
- 8. ashpublications.org [ashpublications.org]
- 9. targetedonc.com [targetedonc.com]
- 10. Study of ASTX727 vs IV Decitabine in Participants With MDS, CMML, and AML [clin.larvol.com]
- 11. FDA approves oral combination of decitabine and cedazuridine for myelodysplastic syndromes - ecancer [ecancer.org]
- 12. cancernetwork.com [cancernetwork.com]
- 13. ashpublications.org [ashpublications.org]
- 14. ashpublications.org [ashpublications.org]

- 15. researchgate.net [researchgate.net]
- 16. onclive.com [onclive.com]
- 17. Oral decitabine-cedazuridine versus intravenous decitabine for myelodysplastic syndromes and chronic myelomonocytic leukaemia (ASCERTAIN): a registrational, randomised, crossover, pharmacokinetics, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. firstwordpharma.com [firstwordpharma.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [ASTX727: A Comparative Analysis of its Impact on Hematological Malignancies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568676#comparative-analysis-of-mdoll-0229-s-impact-on-different-cancer-types]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)